Fluoruro de ciclohexilmetanosulfonilo

Descripción general

Descripción

Cyclohexylmethanesulfonyl fluoride is an organosulfur compound with the molecular formula C7H13FO2S. It is a sulfonyl fluoride derivative, characterized by the presence of a sulfonyl fluoride group attached to a cyclohexylmethyl group. This compound is known for its reactivity and is used in various chemical and biological applications.

Aplicaciones Científicas De Investigación

Cyclohexylmethanesulfonyl fluoride has a wide range of applications in scientific research:

Medicine: Investigated for its potential as a therapeutic agent in the development of enzyme inhibitors.

Mecanismo De Acción

Target of Action

Cyclohexylmethanesulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . The primary targets of Cyclohexylmethanesulfonyl fluoride are likely to be proteins or enzymes in the body that interact with electrophilic species .

Mode of Action

The mode of action of Cyclohexylmethanesulfonyl fluoride involves its interaction with its targets in the body. As an electrophilic warhead, it can form covalent bonds with nucleophilic sites on proteins or enzymes . This interaction can lead to changes in the function of these proteins or enzymes, potentially altering biochemical processes within the body .

Biochemical Pathways

Given its electrophilic nature, it is likely that it interacts with a variety of biochemical pathways, potentially affecting protein function and enzyme activity

Pharmacokinetics

It is known that sulfonyl fluorides, in general, are resistant to hydrolysis under physiological conditions, which may contribute to their stability and bioavailability .

Result of Action

The molecular and cellular effects of Cyclohexylmethanesulfonyl fluoride’s action are likely to be diverse, given its potential to interact with a variety of proteins and enzymes. These effects could include changes in protein function, alterations in biochemical pathways, and potential impacts on cellular processes .

Action Environment

The action, efficacy, and stability of Cyclohexylmethanesulfonyl fluoride can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the reactivity of the compound. Additionally, the presence of other molecules could influence its interactions with its targets

Análisis Bioquímico

Biochemical Properties

Cyclohexylmethanesulfonyl fluoride plays a crucial role in biochemical reactions by inhibiting serine proteases. These enzymes are involved in numerous physiological processes, including digestion, immune response, and blood coagulation. Cyclohexylmethanesulfonyl fluoride interacts with the active site of serine proteases, forming a covalent bond with the serine residue. This interaction prevents the enzyme from catalyzing its substrate, effectively inhibiting its activity. The compound is particularly effective against enzymes such as trypsin, chymotrypsin, and thrombin .

Cellular Effects

Cyclohexylmethanesulfonyl fluoride has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting serine proteases, which are involved in cell signaling pathways, gene expression, and cellular metabolism. By inhibiting these enzymes, cyclohexylmethanesulfonyl fluoride can alter cellular processes such as apoptosis, proliferation, and differentiation. For example, in immune cells, the inhibition of serine proteases can affect the activation and function of immune responses .

Molecular Mechanism

The molecular mechanism of cyclohexylmethanesulfonyl fluoride involves the formation of a covalent bond with the serine residue in the active site of serine proteases. This covalent modification prevents the enzyme from interacting with its substrate, thereby inhibiting its catalytic activity. The inhibition is irreversible, meaning that the enzyme remains inactive even after the removal of cyclohexylmethanesulfonyl fluoride. This mechanism is crucial for its effectiveness as a protease inhibitor in various biochemical applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cyclohexylmethanesulfonyl fluoride can change over time. The compound is relatively stable under normal storage conditions but can degrade over time, especially in the presence of moisture. Long-term studies have shown that cyclohexylmethanesulfonyl fluoride can have lasting effects on cellular function, particularly in in vitro studies where it is used to inhibit protease activity during protein extraction and purification .

Dosage Effects in Animal Models

The effects of cyclohexylmethanesulfonyl fluoride vary with different dosages in animal models. At low doses, the compound effectively inhibits serine proteases without causing significant toxicity. At high doses, cyclohexylmethanesulfonyl fluoride can cause adverse effects, including toxicity and disruption of normal physiological processes. Studies have shown that there is a threshold dose above which the compound’s toxic effects become pronounced, leading to issues such as organ damage and impaired immune function .

Metabolic Pathways

Cyclohexylmethanesulfonyl fluoride is involved in metabolic pathways related to protease inhibition. It interacts with enzymes such as trypsin and chymotrypsin, which are part of the digestive process. By inhibiting these enzymes, cyclohexylmethanesulfonyl fluoride can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic state of the organism. The compound’s interaction with these enzymes is crucial for its role in biochemical research and therapeutic applications .

Transport and Distribution

Within cells and tissues, cyclohexylmethanesulfonyl fluoride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm and organelles, where it exerts its inhibitory effects on serine proteases. The distribution of cyclohexylmethanesulfonyl fluoride within the cell is essential for its effectiveness as a protease inhibitor .

Subcellular Localization

The subcellular localization of cyclohexylmethanesulfonyl fluoride is primarily in the cytoplasm, where it interacts with serine proteases. The compound may also localize to specific organelles, such as lysosomes, where protease activity is high. The targeting of cyclohexylmethanesulfonyl fluoride to these compartments is facilitated by its chemical properties and interactions with cellular components. This localization is crucial for its function as a protease inhibitor and its effectiveness in biochemical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cyclohexylmethanesulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of cyclohexylmethanesulfonyl chloride with a fluorinating agent such as potassium fluoride (KF) or hydrogen fluoride (HF) under controlled conditions . The reaction typically requires anhydrous conditions and may be carried out in a polar aprotic solvent like acetonitrile.

Industrial Production Methods

In industrial settings, the production of cyclohexylmethanesulfonyl fluoride often involves large-scale fluorination processes. These processes may utilize continuous flow reactors to ensure efficient mixing and temperature control. The use of phase transfer catalysts can enhance the reaction efficiency and yield .

Análisis De Reacciones Químicas

Types of Reactions

Cyclohexylmethanesulfonyl fluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

Reduction: Reduction reactions can convert the sulfonyl fluoride group to a sulfonamide or sulfinate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Nucleophilic Substitution: Formation of sulfonamides, sulfonates, or thiols.

Oxidation: Formation of sulfonic acids or sulfonates.

Reduction: Formation of sulfonamides or sulfinates.

Comparación Con Compuestos Similares

Similar Compounds

Phenylmethanesulfonyl fluoride: Another sulfonyl fluoride compound known for its use as a serine protease inhibitor.

Methanesulfonyl fluoride: A simpler sulfonyl fluoride compound with similar reactivity but different steric properties.

Uniqueness

Cyclohexylmethanesulfonyl fluoride is unique due to its cyclohexylmethyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific spatial and electronic interactions are required. Its reactivity and stability also make it a versatile reagent in various chemical and biological processes .

Propiedades

IUPAC Name |

cyclohexylmethanesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13FO2S/c8-11(9,10)6-7-4-2-1-3-5-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAADUJDYQWVARQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

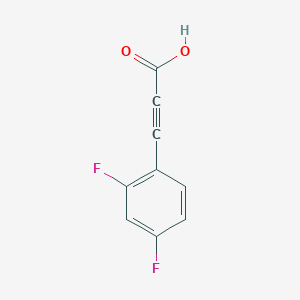

C1CCC(CC1)CS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501292798 | |

| Record name | Cyclohexanemethanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501292798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4352-31-2 | |

| Record name | Cyclohexanemethanesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4352-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanemethanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501292798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1454113.png)

![1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1454117.png)